N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) aminopropyl cytidine 3'-CED phosphoramidite

Antisense oligonucleotides Exonuclease resistance Nuclease stability

N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) aminopropyl cytidine 3'-CED phosphoramidite (CAS 165381-54-4; molecular formula C51H58F3N6O10P; molecular weight 1003.0 g/mol) is a specialized phosphoramidite monomer designed for solid-phase oligonucleotide synthesis. This compound incorporates a 2'-O-aminopropyl modification with a trifluoroacetyl (TFA)-protected primary amine, enabling site-specific introduction of functionalized cytidine residues into synthetic oligonucleotides.

Molecular Formula C51H58F3N6O10P
Molecular Weight 1003.0 g/mol
Cat. No. B12384032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) aminopropyl cytidine 3'-CED phosphoramidite
Molecular FormulaC51H58F3N6O10P
Molecular Weight1003.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCCNC(=O)C(F)(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C51H58F3N6O10P/c1-34(2)60(35(3)4)71(68-32-13-28-55)70-44-42(33-67-50(37-17-11-8-12-18-37,38-19-23-40(64-5)24-20-38)39-21-25-41(65-6)26-22-39)69-47(45(44)66-31-14-29-56-48(62)51(52,53)54)59-30-27-43(58-49(59)63)57-46(61)36-15-9-7-10-16-36/h7-12,15-27,30,34-35,42,44-45,47H,13-14,29,31-33H2,1-6H3,(H,56,62)(H,57,58,61,63)/t42-,44+,45?,47-,71?/m1/s1
InChIKeyPLGRAOCWBZAGHT-KGQSFKSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) aminopropyl cytidine 3'-CED phosphoramidite: Technical Specifications for Oligonucleotide Synthesis Procurement


N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) aminopropyl cytidine 3'-CED phosphoramidite (CAS 165381-54-4; molecular formula C51H58F3N6O10P; molecular weight 1003.0 g/mol) is a specialized phosphoramidite monomer designed for solid-phase oligonucleotide synthesis . This compound incorporates a 2'-O-aminopropyl modification with a trifluoroacetyl (TFA)-protected primary amine, enabling site-specific introduction of functionalized cytidine residues into synthetic oligonucleotides . The molecule features orthogonal protecting groups: an acid-labile 5'-O-DMTr group for coupling monitoring, a base-labile N4-benzoyl group for exocyclic amine protection, and a TFA-protected aminopropyl side chain that withstands acidic DMTr removal yet cleaves under standard ammonia deprotection conditions .

Why Unmodified or Generic 2'-O-Alkyl Cytidine Phosphoramidites Cannot Substitute for N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) aminopropyl cytidine 3'-CED phosphoramidite in Functional Oligonucleotide Synthesis


Generic substitution of this specialized phosphoramidite with simpler 2'-O-methyl or 2'-O-methoxyethyl analogs fails because these alternatives lack the orthogonal functionalization architecture required for both enhanced biophysical performance and post-synthetic conjugation capability. Standard 2'-O-alkyl modifications provide nuclease resistance but do not introduce a chemically addressable primary amine for downstream conjugation or zwitterionic charge modulation [1]. Conversely, unprotected aminoalkyl phosphoramidites are incompatible with standard solid-phase synthesis due to amine-mediated side reactions during coupling. The TFA-protected aminopropyl moiety in this compound uniquely enables standard automated synthesis workflow while delivering a 100-fold enhancement in exonuclease resistance over unmodified oligonucleotides when two residues are placed at the 3'-terminus, a magnitude of stabilization exceeding that of phosphorothioate backbones [2]. Furthermore, the zwitterionic character conferred by the aminopropyl group enhances target mRNA binding affinity without the thermal destabilization observed with non-ionic 2'-O-alkyl modifications of comparable length [3].

Quantitative Differentiation of N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) aminopropyl cytidine 3'-CED phosphoramidite: Head-to-Head and Cross-Study Comparative Evidence


Exonuclease Resistance: 100-Fold Enhancement of 2'-O-Aminopropyl Modification Versus Unmodified Phosphodiester and Phosphorothioate Controls

Oligonucleotides containing two 2'-O-aminopropyl cytidine (APC) residues at the 3'-terminus exhibit a 100-fold increase in resistance to exonuclease degradation relative to unmodified phosphodiester oligonucleotides, and this enhancement exceeds that observed for phosphorothioate-modified oligomers [1]. The 2'-O-aminopropyl modification displays the highest nuclease resistance among all phosphodiester-based analogues evaluated [2]. In contrast, 2'-O-methyl and 2'-O-methoxyethyl modifications provide exonuclease resistance but with lower magnitude and lack the zwitterionic charge character that contributes to enhanced target binding [3].

Antisense oligonucleotides Exonuclease resistance Nuclease stability 2'-O-aminopropyl

Antisense Potency: 5- to 10-Fold Greater mRNA and Protein Reduction Versus Phosphorothioate Control

A 20-mer phosphorothioate oligonucleotide capped with two phosphodiester aminopropyl nucleotides (targeting C-raf mRNA) demonstrated 5- to 10-fold greater biological activity than the control phosphorothioate oligonucleotide for reducing the abundance of both C-raf mRNA and protein in cellular assays [1]. The control oligonucleotide lacked the 2'-O-aminopropyl modification and relied solely on the phosphorothioate backbone for nuclease resistance [2]. This potency enhancement is attributed to the combination of increased nuclease resistance and improved target binding affinity conferred by the zwitterionic aminopropyl modification [3].

Antisense oligonucleotides Gene silencing C-raf mRNA Biological activity

RNA Binding Affinity: 2'-O-Aminopropyl Modification Surpasses Phosphorothioate DNA by 1°C per Modified Residue

The RNA binding affinity of 2'-O-aminopropyl (AP)-modified RNA surpasses that of phosphorothioate DNA by 1°C per modified residue as measured by thermal denaturation (Tm) analysis [1]. The 2'-O-aminopropyl modification does not decrease affinity for complementary RNA compared to 2'-O-alkyl substituents of the same length [2]. This contrasts with longer non-ionic 2'-O-alkyl modifications such as 2'-O-heptyl, which cause significant duplex destabilization of 2.7°C per modification [3]. The zwitterionic nature of the aminopropyl group, with a terminal ammonium cation, neutralizes the negative charge of adjacent phosphates and contributes to duplex stabilization rather than destabilization [4].

Thermal stability Duplex melting temperature RNA binding affinity Zwitterionic modification

Serum Stability: (S)-5'-C-Aminopropyl Modification Improves siRNA Stability Compared to 2'-O-Methyl Modification

siRNAs containing (S)-5'-C-aminopropyl modifications at the 3'- and 5'-regions of the passenger strand exhibited effectively improved serum stability compared to the corresponding 2'-O-methyl-modified siRNAs, while maintaining RNA interference (RNAi) activity similar to that of 2'-O-methyl-modified controls [1]. The siRNAs containing three or four consecutive (S)-5'-C-aminopropyl-2'-O-methylnucleosides at the 3'- and 5'-regions of the passenger strand exhibited RNAi activity similar to that of the corresponding 2'-O-methyl-modified siRNAs [2]. This demonstrates that aminopropyl modifications can enhance serum stability without compromising gene silencing potency, unlike many other stability-enhancing modifications that reduce RNAi activity [3].

siRNA Serum stability RNA interference 5'-C-aminopropyl

TFA Protection: Single-Step Deprotection Under Standard Ammonolysis Without Additional Processing Steps

The N3-trifluoroacetyl (TFA) protecting group on the aminopropyl side chain withstands the acidic conditions required for 5'-O-DMTr removal during each synthesis cycle, yet cleaves smoothly under standard concentrated ammonia deprotection conditions (55°C, 5-16 hours) without requiring additional processing steps . This contrasts with alternative amine-protecting groups such as monomethoxytrityl (MMT), which require separate acidic deprotection steps and are less compatible with standard automated synthesis workflows [1]. The TFA group is quantitatively removed during routine ammonolysis, yielding a free primary amine immediately available for conjugation with amine-reactive agents or for conferring zwitterionic character to the oligonucleotide .

Phosphoramidite synthesis Protecting group chemistry Trifluoroacetyl Oligonucleotide deprotection

Validated Application Scenarios for N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) aminopropyl cytidine 3'-CED phosphoramidite Based on Quantitative Performance Evidence


Synthesis of Nuclease-Resistant Antisense Oligonucleotides (ASOs) Requiring Enhanced Exonuclease Protection

Incorporation of this phosphoramidite enables the synthesis of ASOs with two 2'-O-aminopropyl cytidine residues at the 3'-terminus, delivering a 100-fold increase in exonuclease resistance compared to unmodified oligonucleotides—a stability enhancement exceeding that of phosphorothioate backbones [1]. This application is particularly valuable for therapeutic ASO development where prolonged circulation half-life is required. The same ASO architecture demonstrated 5- to 10-fold greater target mRNA and protein reduction than phosphorothioate controls in cellular assays [2].

Preparation of Conjugation-Ready Oligonucleotides via Post-Synthetic Amine Functionalization

The TFA-protected aminopropyl side chain enables automated synthesis without amine-mediated side reactions, then yields a free primary amine upon standard ammonia deprotection [1]. This amine is immediately available for conjugation with amine-reactive agents (NHS esters, isothiocyanates, activated carboxyl groups) for applications including fluorescent labeling, biotinylation, or attachment of delivery ligands such as GalNAc or cell-penetrating peptides [2]. The single-step deprotection workflow eliminates the additional processing required for MMT-protected alternatives .

Synthesis of Zwitterionic Oligonucleotides with Enhanced RNA Binding Affinity

The 2'-O-aminopropyl modification confers zwitterionic character that neutralizes phosphate backbone negative charges, resulting in RNA binding affinity surpassing phosphorothioate DNA by 1°C per modified residue [1]. This property enables the design of shorter oligonucleotides with maintained or improved target affinity, potentially reducing synthesis costs and improving specificity. In contrast, non-ionic 2'-O-alkyl modifications of similar or greater length (e.g., 2'-O-heptyl) cause significant duplex destabilization of 2.7°C per modification [2].

Development of Serum-Stable siRNA Therapeutics Without RNAi Activity Compromise

siRNAs incorporating aminopropyl modifications at the 3'- and 5'-regions of the passenger strand exhibit enhanced serum stability compared to 2'-O-methyl-modified siRNAs while maintaining equivalent RNAi activity [1]. This unique decoupling of stability from activity retention addresses a key limitation in siRNA therapeutic development, where many stability-enhancing modifications reduce silencing potency. This phosphoramidite provides the synthetic building block for introducing such modifications into cytidine positions within siRNA passenger strands [2].

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